[2-(diethylamino)ethyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features a diethylaminoethyl group attached to a pyrazole ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a trifluoromethyl group.
Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with a diethylaminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Corresponding oxides and ketones.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, altering their properties and affecting cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine
- 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine
- 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine
Uniqueness
The presence of the trifluoromethyl group in 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine distinguishes it from similar compounds. This group significantly enhances the compound’s chemical stability and lipophilicity, making it more effective in various applications compared to its analogs with different halogen substitutions.
Properties
Molecular Formula |
C12H21F3N4 |
---|---|
Molecular Weight |
278.32 g/mol |
IUPAC Name |
N',N'-diethyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H21F3N4/c1-4-19(5-2)7-6-16-9-10-8-11(12(13,14)15)17-18(10)3/h8,16H,4-7,9H2,1-3H3 |
InChI Key |
WVMZWPYLQXLCTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CC(=NN1C)C(F)(F)F |
Origin of Product |
United States |
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